The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((3-(trifluoromethyl)benzyl)oxy)pyridine is a complex organic molecule notable for its unique structure and potential applications in various fields of chemistry and pharmacology. This compound features a pyridine ring substituted with both a trifluoromethylbenzyl ether and a dioxaborolane moiety, which contributes to its reactivity and stability.
This compound falls under the category of heterocyclic compounds, specifically pyridine derivatives. It also contains a boron-based functional group (dioxaborolane), which is significant in organic synthesis and medicinal chemistry.
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((3-(trifluoromethyl)benzyl)oxy)pyridine typically involves several steps:
The reactions are typically conducted under inert atmospheres (e.g., nitrogen or argon) to prevent moisture interference. Reaction temperatures may range from 80°C to 120°C depending on the specific reagents used and desired reaction kinetics. Catalysts such as palladium on carbon or other palladium complexes are commonly employed to enhance yields .
The molecular formula for this compound is . Its structure features:
The InChI key for this compound is OYFHAWAVFVJOBN-UHFFFAOYSA-N
, and its SMILES representation is CC1(C)OB(OC1(C)C)c2ccnc3[nH]ccc23
. These identifiers facilitate its identification in chemical databases .
The compound can participate in various chemical reactions due to its functional groups:
These reactions are typically optimized for yield and selectivity using various solvents (e.g., DMF, DMSO) and bases (e.g., potassium carbonate). Reaction monitoring often employs techniques like thin-layer chromatography or high-performance liquid chromatography .
The mechanism of action for this compound largely depends on its application context:
Research indicates that similar compounds have shown efficacy in inhibiting cancer cell proliferation by targeting specific signaling pathways related to cell growth and survival .
Relevant data regarding melting point, boiling point, and spectral characteristics can be derived from experimental studies or material safety data sheets provided by suppliers .
This compound has potential applications in:
CAS No.: 143545-90-8
CAS No.: 2508-19-2
CAS No.: 254114-34-6
CAS No.:
CAS No.:
CAS No.: 2138047-64-8